Cas no 871014-19-6 (tert-butyl (trans-3-aminocyclobutyl)carbamate)

Tert-butyl (trans-3-aminocyclobutyl)carbamate is a versatile organic compound characterized by its cyclic structure and amine functionality. This compound exhibits notable stability and reactivity, making it suitable for various chemical transformations. Its unique properties, including resistance to hydrolysis and thermal degradation, position it as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
tert-butyl (trans-3-aminocyclobutyl)carbamate structure
871014-19-6 structure
Product Name:tert-butyl (trans-3-aminocyclobutyl)carbamate
CAS No:871014-19-6
MF:C9H18N2O2
MW:186.251422405243
MDL:MFCD09040641
CID:1011918
PubChem ID:16228707
Update Time:2025-06-18

tert-butyl (trans-3-aminocyclobutyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl (trans-3-aminocyclobutyl)carbamate
    • tert-butyl ((trans)-3-aMinocyclobutyl)carbaMate
    • trans Tert-Butyl N-(3-Aminocyclobutyl)carbamate
    • tert-Butyl (3-aminocyclobutyl)carbamate
    • tert-Butyl N-(3-aminocyclobutyl)carbamate
    • tert-butyl 3-aminocyclobutylcarbamate
    • cis-tert-Butyl 3-aminocyclobutanecarbamate
    • trans-tert-butyl 3-aminocyclobutylcarbamate
    • CIS-TERT-BUTYL 3-AMINOCYCLOBUTYLCARBAMATE
    • TERT-BUTYL (CIS-3-AMINOCYCLOBUTYL)CARBAMATE
    • CIS TERT-BUTYL N-(3-AMINOCYCLOBUTYL)CARBAMATE
    • CIS-N-BOC-1,3-DIAMINOCYCLOBUTANE
    • TRANS TERT-BUTYL N-(3-AMINOCYCLOBUTYL)CARBAM
    • Carbamic acid, (trans-3-aminocyclobutyl)-, 1,1-dimethylethyl ester (9CI)
    • N-(trans-3-Aminocyclobutyl)carbamic acid tert-butyl ester
    • trans-tert-Butyl (3-aminocyclobutyl)carbamate
    • tert-butyl N-[(1r,3r)-3-aminocyclobutyl]carbamate
    • SY035913
    • J-524339
    • tert-Butyl ((cis)-3-Aminocyclobutyl)carbamate
    • A891829
    • A862858
    • SB10973
    • tert-butyl(cis-3-aminocyclobutyl)carbamate
    • cis-N1-Boc-cyclobutane-1,3-diamine
    • SCHEMBL9970781
    • trans-1-(Boc-amino)cyclobutan-3-amine
    • EN300-55580
    • SY042083
    • PB14876
    • CS-WAA0308
    • N-[(1r,3r)-3-Aminocyclobutyl]carbamate
    • AKOS010366654
    • AM803042
    • trans-N-Boc-1,3-diaminocyclobutane, AldrichCPR
    • Z237445442
    • BS-13855
    • 1090904-48-5
    • A895150
    • TRANS-N-BOC-1,3-DIAMINOCYCLOBUTANE
    • SCHEMBL12162998
    • cis-tert-Butyl3-aminocyclobutanecarbamate
    • CS-0045544
    • Tert-butyl(trans-3-aminocyclobutyl)carbamate
    • 1-(Boc-amino)cyclobutan-3-amine
    • tert-butyl 3-aminocyclobutylcarbamate-HCl
    • PB16119
    • AKOS009108626
    • CS-W005385
    • SY070837
    • AM807308
    • tert-butyl (cis-3-aminocy...
    • trans-N-Boc-1,3-cyclobutanediamine
    • SCHEMBL14737457
    • FT-0684666
    • tert-butyl (1s,3s)-3-aminocyclobutylcarbamate
    • FT-0684918
    • MFCD09040641
    • tert-butyl N-[(1s,3s)-3-aminocyclobutyl]carbamate
    • BB 0262732
    • AM807309
    • FT-0741784
    • Tert-butylN-(3-aminocyclobutyl)carbamate
    • OPDOEOOBYOABCJ-KNVOCYPGSA-N
    • BS-13843
    • BCP09860
    • 3-Amino-1-tert-butylcyclobutyl carbamate
    • EN300-27068
    • F8887-3890
    • 871014-19-6
    • tert-butyl (1r,3r)-3-aminocyclobutylcarbamate
    • MFCD11099896
    • cis-tert-butyl N-(3-aminocyclobutyl)carbamate
    • J-004465
    • tert-butyl ((1r,3r)-3-aminocyclobutyl)carbamate;trans-N-Boc-1,3-cyclobutanediamine
    • TERT-BUTYL ((1R,3R)-3-AMINOCYCLOBUTYL)CARBAMATE
    • tert-butyl ((1s,3s)-3-aminocyclobutyl)carbamate
    • MFCD12755997
    • EN300-53089
    • OPDOEOOBYOABCJ-LJGSYFOKSA-N
    • SCHEMBL13018598
    • AKOS015949380
    • 1212395-34-0
    • cis-1-(Boc-amino)cyclobutan-3-amine
    • cis-(3-amino-cyclobutyl)-carbamic acid tert-butyl ester
    • J-524326
    • tert-butyl((trans)-3-aminocyclobutyl)carbamate
    • GS-3750
    • Carbamic acid, N-(trans-3-aminocyclobutyl)-, 1,1-dimethylethyl ester
    • tert-butyl3-aminocyclobutylcarbamate
    • DB-110095
    • DB-002979
    • tert-butyl (trans-3-aminocyclobutyl)carbamate
    • MDL: MFCD09040641
    • Inchi: 1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5,10H2,1-3H3,(H,11,12)
    • InChI Key: OPDOEOOBYOABCJ-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(NC1CC(C1)N)=O

Computed Properties

  • Exact Mass: 186.136827821g/mol
  • Monoisotopic Mass: 186.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.4
  • XLogP3: 0.6

tert-butyl (trans-3-aminocyclobutyl)carbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B857314-100mg
tert-Butyl (trans-3-aminocyclobutyl)carbamate
871014-19-6 98%
100mg
1,700.00 2021-05-17
Enamine
EN300-53089-100mg
rac-tert-butyl N-[(1r,3r)-3-aminocyclobutyl]carbamate, trans
871014-19-6 95.0%
100mg
$100.0 2022-10-09
Enamine
EN300-53089-250mg
rac-tert-butyl N-[(1r,3r)-3-aminocyclobutyl]carbamate, trans
871014-19-6 95.0%
250mg
$143.0 2022-10-09
Enamine
EN300-53089-500mg
rac-tert-butyl N-[(1r,3r)-3-aminocyclobutyl]carbamate, trans
871014-19-6 95.0%
500mg
$225.0 2022-10-09
Enamine
EN300-53089-1000mg
rac-tert-butyl N-[(1r,3r)-3-aminocyclobutyl]carbamate, trans
871014-19-6 95.0%
1g
$289.0 2022-10-09
Enamine
EN300-53089-2500mg
rac-tert-butyl N-[(1r,3r)-3-aminocyclobutyl]carbamate, trans
871014-19-6 95.0%
2500mg
$586.0 2022-10-09
Enamine
EN300-53089-5000mg
rac-tert-butyl N-[(1r,3r)-3-aminocyclobutyl]carbamate, trans
871014-19-6 95.0%
5g
$1079.0 2022-10-09
Enamine
EN300-53089-10000mg
rac-tert-butyl N-[(1r,3r)-3-aminocyclobutyl]carbamate, trans
871014-19-6 95.0%
10g
$1891.0 2022-10-09
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB05436-5g
tert-butyl (trans-3-aminocyclobutyl)carbamate
871014-19-6 95%
5g
$915 2023-09-07
Fluorochem
094315-250mg
N-[(1r,3r)-3-Aminocyclobutyl]carbamate
871014-19-6 95+%
250mg
£105.00 2022-03-01

tert-butyl (trans-3-aminocyclobutyl)carbamate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  20 min, -30 °C; -30 °C → rt
2.1 Reagents: Hydrogen ,  Ammonia Catalysts: Palladium Solvents: Methanol ;  2 h
Reference
Cyclobutane-Derived Diamines: Synthesis and Molecular Structure
Radchenko, Dmytro S.; et al, Journal of Organic Chemistry, 2010, 75(17), 5941-5952

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Palladium Solvents: Methanol ;  2 h
Reference
Cyclobutane-Derived Diamines: Synthesis and Molecular Structure
Radchenko, Dmytro S.; et al, Journal of Organic Chemistry, 2010, 75(17), 5941-5952

Production Method 3

Reaction Conditions
1.1 Reagents: Lithium tri-sec-butylborohydride Solvents: Tetrahydrofuran ;  1 h, -78 °C; 1 h, -78 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, -78 °C
1.3 Reagents: Hydrogen peroxide Solvents: Water ;  2 h, -78 °C; -78 °C → rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  20 min, -30 °C; -30 °C → rt
3.1 Reagents: Hydrogen ,  Ammonia Catalysts: Palladium Solvents: Methanol ;  2 h
Reference
Cyclobutane-Derived Diamines: Synthesis and Molecular Structure
Radchenko, Dmytro S.; et al, Journal of Organic Chemistry, 2010, 75(17), 5941-5952

Production Method 4

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  1.5 h, reflux
1.2 Reagents: Sodium azide Solvents: Acetone ,  Water ;  30 min, 0 °C; 1 h, 0 °C
1.3 Solvents: Toluene ;  0 °C → 90 °C; 30 min, 90 °C
1.4 12 h, 90 °C
2.1 Reagents: Lithium tri-sec-butylborohydride Solvents: Tetrahydrofuran ;  1 h, -78 °C; 1 h, -78 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, -78 °C
2.3 Reagents: Hydrogen peroxide Solvents: Water ;  2 h, -78 °C; -78 °C → rt
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  20 min, -30 °C; -30 °C → rt
4.1 Reagents: Hydrogen ,  Ammonia Catalysts: Palladium Solvents: Methanol ;  2 h
Reference
Cyclobutane-Derived Diamines: Synthesis and Molecular Structure
Radchenko, Dmytro S.; et al, Journal of Organic Chemistry, 2010, 75(17), 5941-5952

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  3 h, 30 psi, rt
Reference
Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A)
Hu, Essa; et al, ACS Medicinal Chemistry Letters, 2014, 5(6), 700-705

Production Method 6

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium cyanoborohydride Solvents: Methanol ;  24 h, pH 5, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  3 h, 30 psi, rt
Reference
Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A)
Hu, Essa; et al, ACS Medicinal Chemistry Letters, 2014, 5(6), 700-705

tert-butyl (trans-3-aminocyclobutyl)carbamate Raw materials

tert-butyl (trans-3-aminocyclobutyl)carbamate Preparation Products

tert-butyl (trans-3-aminocyclobutyl)carbamate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:871014-19-6)tert-butyl (trans-3-aminocyclobutyl)carbamate
Order Number:A862858
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:37
Price ($):211.0/737.0
Email:sales@amadischem.com

tert-butyl (trans-3-aminocyclobutyl)carbamate Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:871014-19-6)tert-butyl (trans-3-aminocyclobutyl)carbamate
A862858
Purity:99%/99%
Quantity:5g/25g
Price ($):211.0/737.0
Email